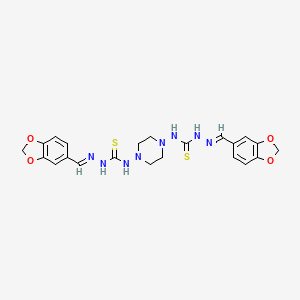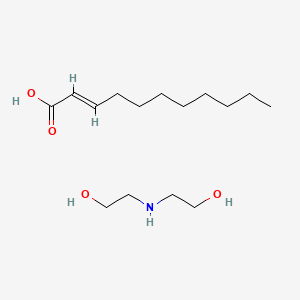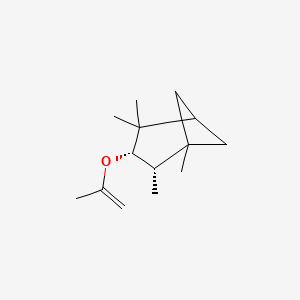
Sodium 2-amino-6-nitrobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-amino-6-nitrobenzenesulphonate is an organic compound with the molecular formula C6H5N2NaO5S. It is a sodium salt derivative of 2-amino-6-nitrobenzenesulfonic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-amino-6-nitrobenzenesulphonate typically involves the nitration of 2-aminobenzenesulfonic acid. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic sulfonation processes. For instance, a method involving the use of sodium tungstate as a catalyst and sulfur trioxide as a sulfonating agent has been reported. This method ensures high purity and yield of the product while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-amino-6-nitrobenzenesulphonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Reduction: The reduction of the nitro group results in the formation of 2,6-diaminobenzenesulfonic acid.
Substitution: Depending on the substituent introduced, various derivatives of benzenesulfonic acid can be formed.
Scientific Research Applications
Sodium 2-amino-6-nitrobenzenesulphonate has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme activities.
Mechanism of Action
The mechanism of action of sodium 2-amino-6-nitrobenzenesulphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biochemical effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-amino-5-nitrobenzenesulphonate
- Sodium 3-amino-4-nitrobenzenesulphonate
- Sodium 4-amino-3-nitrobenzenesulphonate
Uniqueness
Sodium 2-amino-6-nitrobenzenesulphonate is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which imparts distinct chemical reactivity and properties. This positioning allows for selective reactions and applications that may not be achievable with other similar compounds .
Properties
CAS No. |
85204-13-3 |
|---|---|
Molecular Formula |
C6H5N2NaO5S |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
sodium;2-amino-6-nitrobenzenesulfonate |
InChI |
InChI=1S/C6H6N2O5S.Na/c7-4-2-1-3-5(8(9)10)6(4)14(11,12)13;/h1-3H,7H2,(H,11,12,13);/q;+1/p-1 |
InChI Key |
NGGRZLZMKOISMO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,3-Bis[(1-oxooctyl)oxy]propyl palmitate](/img/structure/B12665425.png)


![[1-(1-Ethoxyethoxy)ethyl]benzene](/img/structure/B12665453.png)







